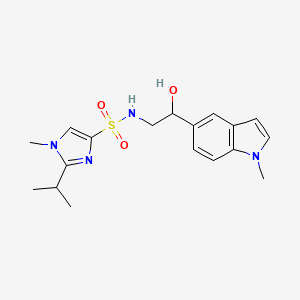

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Imidazole

is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to show both acidic and basic properties and is highly soluble in water and other polar solvents . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Benzimidazole

, another class of compounds that this molecule belongs to, is a type of organic compound formed by the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its ability to interact with various biological targets.

Activité Biologique

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide (CAS Number: 2034441-11-5) is a synthetic compound with potential therapeutic applications. Its biological activity is primarily attributed to its interactions with various biological targets, leading to anti-inflammatory and anticancer effects. This article provides a detailed examination of its biological activity, including research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₄O₃S |

| Molecular Weight | 376.5 g/mol |

| CAS Number | 2034441-11-5 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant cytotoxicity against various cancer cell lines, including melanoma and lung cancer cells.

Case Study: Melanoma Treatment

In a study assessing the compound's efficacy against melanoma cell lines, it was found to induce apoptosis in UACC-62 cells with an IC50 value of approximately 0.94 µM . This indicates a potent ability to inhibit cell proliferation and promote cell death in malignant cells .

The mechanism through which this compound exerts its effects involves:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, particularly at the G2/M phase, leading to growth arrest.

- Induction of Apoptosis : It activates apoptotic pathways, which are critical in cancer treatment.

- Targeting Specific Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), which are often overactive in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings

A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting its utility in treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | UACC-62 (melanoma) | 0.94 | |

| Anticancer | A549 (lung cancer) | 0.71 | |

| Anti-inflammatory | In vitro (cytokine levels) | N/A |

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the indole and imidazole moieties can enhance its biological activity.

Key Modifications for Enhanced Activity:

| Modification | Effect |

|---|---|

| Indole Substitution | Increased apoptosis induction |

| Imidazole Variants | Improved kinase inhibition |

Applications De Recherche Scientifique

Medicinal Chemistry and Anticancer Applications

The imidazole ring present in this compound is known for its significant role in medicinal chemistry. Compounds containing imidazole structures have demonstrated a broad spectrum of biological activities, including anticancer properties. Recent studies have shown that derivatives of imidazole can surpass traditional chemotherapeutics like cisplatin in efficacy against certain cancer cell lines. For instance, an imidazole derivative with a similar structure exhibited half-maximal inhibitory concentration (IC50) values of 57.4 μM for colorectal cancer (DLD-1) and 79.9 μM for breast cancer (MCF-7), indicating a potent anticancer effect .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| Imidazole Derivative | DLD-1 | 57.4 |

| Imidazole Derivative | MCF-7 | 79.9 |

| Cisplatin | DLD-1 | Higher |

| Cisplatin | MCF-7 | Lower |

Antiviral Properties

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has also been investigated for its antiviral potential. Research has highlighted the efficacy of imidazole derivatives against various viral strains, including those responsible for dengue and yellow fever. In vitro studies have shown that some imidazole compounds exhibit micromolar activity against these viruses, suggesting their potential as antiviral agents .

Table 2: Antiviral Efficacy of Imidazole Compounds

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| Imidazole Derivative | Yellow Fever Virus | 1.85 |

| Imidazole Derivative | Dengue Virus | Micromolar |

Biochemical Probes and Supramolecular Chemistry

The unique structural characteristics of this compound allow it to function as a biochemical probe in supramolecular chemistry. The electron-rich nature of the imidazole ring facilitates noncovalent interactions with various biological macromolecules, making it suitable for applications in drug design and development . Its ability to form supramolecular complexes enhances its utility in creating targeted drug delivery systems.

Case Studies and Research Findings

Numerous studies have documented the applications of imidazole-containing compounds in clinical settings:

Case Study: Anticancer Efficacy

A study published in Medicinal Chemistry demonstrated that a series of imidazole derivatives showed enhanced cytotoxicity against resistant cancer cell lines compared to standard treatments . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study: Antiviral Activity

Research published in Molecules indicated that certain imidazole derivatives were effective inhibitors of HIV protease and showed promising results against other viral pathogens . These findings support the potential use of such compounds in developing antiviral therapies.

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-12(2)18-20-17(11-22(18)4)26(24,25)19-10-16(23)14-5-6-15-13(9-14)7-8-21(15)3/h5-9,11-12,16,19,23H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVULNDVDWGXMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.